Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and trifluoromethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The presence of bromine, cyano, and trifluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-2-cyano-4-methylphenylacetate
- Ethyl 3-bromo-2-cyano-4-chlorophenylacetate
- Ethyl 3-bromo-2-cyano-4-fluorophenylacetate
Uniqueness
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and physical properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
ethyl 2-[3-bromo-2-cyano-4-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-4-9(12(14,15)16)11(13)8(7)6-17/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZYFZPSPLMYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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